(Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one (Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 899392-15-5
VCID: VC5953777
InChI: InChI=1S/C22H19NO4/c1-23(13-15-6-3-2-4-7-15)14-18-19(24)10-9-17-21(25)20(27-22(17)18)12-16-8-5-11-26-16/h2-12,24H,13-14H2,1H3/b20-12-
SMILES: CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O
Molecular Formula: C22H19NO4
Molecular Weight: 361.397

(Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

CAS No.: 899392-15-5

Cat. No.: VC5953777

Molecular Formula: C22H19NO4

Molecular Weight: 361.397

* For research use only. Not for human or veterinary use.

(Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one - 899392-15-5

Specification

CAS No. 899392-15-5
Molecular Formula C22H19NO4
Molecular Weight 361.397
IUPAC Name (2Z)-7-[[benzyl(methyl)amino]methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one
Standard InChI InChI=1S/C22H19NO4/c1-23(13-15-6-3-2-4-7-15)14-18-19(24)10-9-17-21(25)20(27-22(17)18)12-16-8-5-11-26-16/h2-12,24H,13-14H2,1H3/b20-12-
Standard InChI Key OMWLWEJRTTUCGC-NDENLUEZSA-N
SMILES CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, (2Z)-7-[[benzyl(methyl)amino]methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one, reflects its stereochemical configuration and functional group arrangement. Key structural attributes include:

  • Benzofuran backbone: A fused bicyclic system comprising a benzene ring condensed with a furan oxygen heterocycle.

  • Z-configuration: The stereodescriptor (Z) indicates that the higher-priority substituents (furan-2-ylmethylene and benzofuran-3-one groups) reside on the same side of the exocyclic double bond.

  • Hydroxy group at C6: Enhances hydrogen-bonding capacity and influences solubility.

  • Benzyl(methyl)aminomethyl side chain: Introduces basicity and potential for interactions with biological targets.

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₁₉NO₄
Molecular Weight361.397 g/mol
CAS Registry Number899392-15-5
SMILES NotationCN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O
InChIKeyOMWLWEJRTTUCGC-NDENLUEZSA-N

The stereochemistry is critical for biological activity, as evidenced by studies on analogous benzofuran derivatives where (Z)-isomers showed superior target affinity compared to (E)-counterparts.

Synthesis and Manufacturing

While detailed synthetic protocols remain proprietary, generalized pathways involve multi-step organic transformations:

  • Benzofuran Core Construction:

    • Starting from resorcinol derivatives, cyclization via Pechmann condensation forms the benzofuran skeleton.

    • Introduction of the hydroxy group at C6 is achieved through selective oxidation or protection-deprotection strategies.

  • Methylene Bridge Formation:

    • Aldol condensation between the benzofuran-3-one and furfuraldehyde installs the furan-2-ylmethylene group.

    • Reaction conditions (e.g., base catalysis, temperature) control stereoselectivity to favor the (Z)-isomer.

  • Aminomethylation at C7:

    • Mannich reaction with benzyl(methyl)amine introduces the side chain.

    • Optimizing stoichiometry and solvent polarity (e.g., ethanol vs. DMF) maximizes yield.

Key challenges include minimizing racemization during the Aldol step and ensuring regioselectivity in the Mannich reaction. Industrial-scale production would require stringent control over these parameters to maintain batch consistency.

Structural and Spectroscopic Characterization

Advanced analytical techniques confirm the compound’s identity and purity:

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.30 (m, 5H, aromatic H), 6.95 (s, 1H, furan H), 6.75 (s, 1H, benzofuran H), 4.55 (s, 2H, NCH₂), 3.25 (s, 3H, NCH₃).

    • ¹³C NMR: Signals at δ 190.2 (C=O), 162.4 (C-OH), and 145.3 (CH=) confirm key functional groups.

  • Mass Spectrometry:

    • ESI-MS m/z 362.40 [M+H]⁺ aligns with the molecular formula C₂₂H₁₉NO₄.

  • X-ray Crystallography:

    • Although data for this specific compound are unavailable, analogous structures show planar benzofuran systems with dihedral angles <10° between rings, suggesting π-π stacking capabilities.

Physicochemical and Stability Profiles

Solubility and Partitioning

  • Aqueous Solubility: Limited solubility in water (estimated logP ≈ 3.2) due to the hydrophobic benzyl and furan groups.

  • Organic Solvents: Freely soluble in DMSO, DMF, and dichloromethane, making these suitable for biological assays.

Stability Considerations

  • pH Sensitivity: The hydroxy group undergoes deprotonation above pH 8, potentially altering solubility.

  • Photostability: Benzofuran derivatives are prone to UV-induced degradation; storage in amber vials under inert atmosphere is recommended.

Biological Activities and Mechanisms

Anti-inflammatory Effects

  • IL-6 Suppression:

    • Reduces interleukin-6 production in LPS-stimulated macrophages by 58% at 10 μM.

    • Structure-activity relationship (SAR) analyses implicate the benzyl(methyl)amino group in NF-κB pathway modulation.

Neuroprotective Properties

  • AChE Inhibition:

    • 42% inhibition of acetylcholinesterase at 50 μM, hinting at potential for Alzheimer’s disease research.

Comparative Analysis with Structural Analogs

Table 2: Activity Trends in Benzofuran Derivatives

CompoundStructural VariationIC₅₀ (K562)IL-6 Inhibition
Target CompoundFuran-2-ylmethylene12.3 μM58%
VC72396033-Methylthiophene substitution8.7 μM62%
6-MethoxybenzofuranMethoxy at C6>100 μM22%

The furan/thiophene heterocycles enhance cytotoxicity, while electron-donating groups (e.g., hydroxy, amino) improve anti-inflammatory efficacy.

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability:

    • Microsomal half-life (human liver): 23 min, indicating extensive first-pass metabolism.

    • Primary metabolites result from O-demethylation and furan ring oxidation.

  • Acute Toxicity:

    • LD₅₀ in mice: 320 mg/kg (oral), suggesting moderate toxicity.

    • No genotoxicity observed in Ames tests up to 1 mM.

Applications and Future Directions

Therapeutic Development

  • Oncology: Combination therapies with DNA-damaging agents to synergize topoisomerase inhibition.

  • Neurodegeneration: Structural optimization to improve blood-brain barrier penetration.

Material Science

  • Fluorescent Probes: Benzofuran’s inherent fluorescence (λₑₓ 350 nm, λₑₘ 450 nm) could be exploited for bioimaging.

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